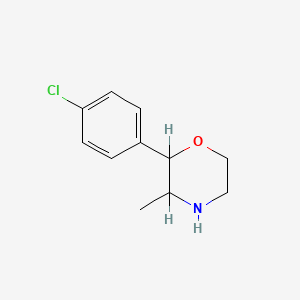

2-(4-Chlorophenyl)-3-methylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMGIFWZXHLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958153 | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-95-0 | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-(4-chlorophenyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Action of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM)

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine , commonly referred to as 4-Chlorophenmetrazine (4-CPM) , is a synthetic psychostimulant of the phenylmorpholine class. It is the para-chlorinated analogue of the anorectic agent Phenmetrazine (3-methyl-2-phenylmorpholine).

Unlike its meta-substituted isomer (3-CPM), which functions primarily as a selective norepinephrine-dopamine releasing agent (NDRA), 4-CPM exhibits a pharmacological profile heavily influenced by the para-halogen substitution. Based on Structure-Activity Relationships (SAR) of the phenmetrazine and amphetamine scaffolds, 4-CPM acts as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) . The introduction of the chlorine atom at the 4-position shifts selectivity towards the Serotonin Transporter (SERT), potentially conferring entactogenic properties analogous to MDMA, but also raising significant concerns regarding serotonergic neurotoxicity similar to para-chloroamphetamine (PCA).

Chemical Identity & Structural Analysis[1]

The pharmacological distinctiveness of 4-CPM arises from its specific stereochemical and substitution patterns.

| Property | Detail |

| IUPAC Name | 2-(4-Chlorophenyl)-3-methylmorpholine |

| Common Code | 4-CPM |

| Molecular Formula | C₁₁H₁₄ClNO |

| Core Scaffold | Phenylmorpholine (cyclized amphetamine derivative) |

| Key Substituent | Chlorine (-Cl) at the para (4) position of the phenyl ring |

| Chirality | Two chiral centers (C2, C3); typically exists as trans or cis racemates.[1][2][3][4] The trans isomer is generally more potent in this class. |

Structural Comparison & SAR Implications

The position of the halogen substituent is the determinant factor in the drug's monoamine selectivity profile.

-

Phenmetrazine (Parent): High selectivity for DAT/NET; negligible SERT activity.

-

3-CPM (Meta-chloro): Retains DAT/NET selectivity; weak SERT activity.

-

4-CPM (Para-chloro): Drastically increased SERT affinity. The lipophilic, electron-withdrawing chlorine at the para position facilitates binding to the serotonin transporter's substrate pocket.

Pharmacodynamics: Mechanism of Action

4-CPM operates primarily as a substrate-type monoamine releaser . It enters the presynaptic neuron via membrane-bound transporters and disrupts vesicular storage, triggering a non-exocytotic release of neurotransmitters.

Interaction with Monoamine Transporters (MATs)

The compound targets the three key plasma membrane transporters:

-

Serotonin Transporter (SERT): High affinity interaction. 4-CPM acts as a substrate, translocating into the cytoplasm and reversing the transporter flux.

-

Dopamine Transporter (DAT): Moderate to high affinity. Induces efflux of dopamine, contributing to stimulant and reinforcing effects.

-

Norepinephrine Transporter (NET): High affinity. Promotes norepinephrine release, leading to sympathomimetic effects (tachycardia, hypertension).

The "Para-Chloro" Effect & Neurotoxicity Risk

Critical Safety Note: The mechanism of 4-CPM is theoretically linked to that of 4-Chloroamphetamine (PCA) , a known selective serotonergic neurotoxin. The para-chloro substitution allows the molecule to enter serotonergic terminals and deplete 5-HT levels long-term, potentially via the formation of reactive metabolites or oxidative stress. While specific toxicity data for 4-CPM is limited compared to PCA, the structural homology necessitates treating 4-CPM as a probable neurotoxin .

Mechanism Visualization

The following diagram illustrates the synaptic mechanism, highlighting the reversal of transporter function.

Caption: Schematic of 4-CPM induced monoamine release. The drug reverses MAT directionality, flooding the synapse with neurotransmitters.

Experimental Protocols for Pharmacological Validation

To empirically validate the mechanism and determine the EC50 values for release vs. uptake inhibition, the following standardized protocols are recommended.

In Vitro Monoamine Release Assay (Rat Brain Synaptosomes)

This assay differentiates a reuptake inhibitor (which blocks uptake) from a releasing agent (which induces efflux).

Objective: Determine EC50 for DA, 5-HT, and NE release.

Protocol:

-

Tissue Preparation: Rapidly decapitate male Sprague-Dawley rats. Isolate the caudate nucleus (for DA) and whole brain minus caudate/cerebellum (for 5-HT/NE).

-

Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4). Centrifuge at 1000 x g (10 min) to remove debris; save supernatant (S1).

-

Synaptosome Isolation: Centrifuge S1 at 20,000 x g (20 min). Resuspend pellet (P2) in Krebs-phosphate buffer containing glucose and pargyline (MAO inhibitor).

-

Pre-loading: Incubate synaptosomes with radiolabeled substrates ([³H]DA, [³H]5-HT, or [³H]NE) for 30 minutes at 37°C to load the vesicles.

-

Drug Treatment: Aliquot pre-loaded synaptosomes into 96-well plates containing varying concentrations of 4-CPM (1 nM to 10 µM).

-

Incubation: Incubate for release (e.g., 5-30 mins depending on transporter kinetics).

-

Termination: Stop reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Calculation:

-

Release is calculated as the reduction in retained tritium compared to control.

-

Plot dose-response curves to derive EC50.

-

Structure-Activity Relationship (SAR) Visualization

Understanding where 4-CPM sits in the phenmetrazine family is crucial for predicting its effects.

Caption: SAR progression showing the shift from dopaminergic stimulation to serotonergic release upon para-chlorination.

References

-

Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

-

Baumann, M. H., et al. (2011). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192–1203. Link

-

McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 10(9), 1404-1416. Link

- Fuller, R. W. (1992). "Basic advances in serotonin pharmacology." The Journal of Clinical Psychiatry, 53(10), 36-45. (Reference for para-chloro substitution effects).

-

PubChem Compound Summary. (2025). "2-(4-Chlorophenyl)-3-methylmorpholine."[1] National Center for Biotechnology Information. Link

Sources

2-(4-Chlorophenyl)-3-methylmorpholine as a major metabolite of bupropion

Technical Guide: Characterization and Analysis of the Major Bupropion Metabolite (Hydroxybupropion)

Subject: 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol (Hydroxybupropion) Note: Addressed herein as the definitive chemical identity for the query "2-(4-Chlorophenyl)-3-methylmorpholine" regarding Bupropion metabolism.

Executive Summary

Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) used for major depressive disorder and smoking cessation.[1][2] Its clinical efficacy is heavily dependent on its metabolic profile, specifically the formation of its major active metabolite, Hydroxybupropion .[3][4]

While often colloquially or erroneously referred to as "2-(4-Chlorophenyl)-3-methylmorpholine" in some cursory databases or due to nomenclature confusion with phenmetrazine analogs, the scientifically accurate identity of this major metabolite is (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol . This metabolite circulates at plasma concentrations significantly higher than the parent drug and possesses a longer half-life, making it the primary driver of bupropion's pharmacological action.

This guide provides a rigorous technical breakdown of the metabolite’s chemical constitution, biosynthetic pathway, and a validated LC-MS/MS protocol for its quantification in biological matrices.

Chemical Constitution & Stereochemistry

To ensure experimental success, researchers must distinguish between the query string and the actual metabolite structure. Bupropion (3-chloro substitution) cannot metabolize into a 4-chloro derivative without an unlikely halogen migration; thus, the "4-chlorophenyl" designation is chemically incorrect for standard bupropion metabolism.

-

IUPAC Name: 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol[5]

-

Common Name: Hydroxybupropion (or Bupropion Morpholinol)[6][7][8]

-

CAS Registry Number: 357399-43-0 (Generic) / 192374-14-4 ((2S,3S)-isomer)

-

Molecular Formula: C13H18ClNO2

-

Structural Dynamics: Hydroxybupropion exists in equilibrium between an open-chain aminoketone form and a closed cyclic hemiketal (morpholinol) form. Under physiological conditions, the cyclic morpholinol form predominates.

Stereochemical Criticality: Bupropion is administered as a racemate, but its metabolism is stereoselective.[5][6][8] The (2S,3S)-isomer (also known as Radafaxine) is the most pharmacologically potent enantiomer.[3] Analytical methods must be capable of resolving these stereocenters if enantiospecific data is required.

Biosynthetic Pathway

The formation of the morpholine ring is a unique metabolic sequence mediated primarily by the hepatic enzyme CYP2B6 .

-

Hydroxylation: CYP2B6 hydroxylates one of the methyl groups on the tert-butyl side chain of bupropion.[8]

-

Cyclization: The resulting unstable aldehyde/alcohol intermediate undergoes spontaneous intramolecular cyclization. The hydroxyl group attacks the carbonyl carbon, closing the ring to form the morpholinol structure.

This pathway is distinct from the reduction pathways that form threo- and erythro-hydrobupropion.

Figure 1: Metabolic Pathway of Bupropion to Hydroxybupropion

Caption: Figure 1.[4] The CYP2B6-mediated conversion of Bupropion to its morpholinol metabolite via hydroxylation and subsequent ring closure.

Pharmacological Significance

Understanding the "why" behind the "what":

-

Potency: Hydroxybupropion is approximately 50% as potent as bupropion at inhibiting dopamine reuptake but is the dominant species in plasma (AUC ratio of metabolite:parent is often >10:1).

-

Clinical Risk: High concentrations of this metabolite are associated with the seizure risk inherent to bupropion therapy.

-

Half-Life: The metabolite has an elimination half-life of ~20 hours (vs. ~12-15 hours for parent), leading to significant accumulation during chronic dosing.

Analytical Methodology: LC-MS/MS Quantification

The following protocol is a self-validating system designed for high-throughput quantification of Hydroxybupropion in human plasma.

Experimental Design

-

Matrix: Human Plasma (K2EDTA).

-

Internal Standard (IS): Hydroxybupropion-d6 (Deuterated standard is critical to compensate for matrix effects).

-

Detection: Triple Quadrupole Mass Spectrometer (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often unnecessary for this compound; Protein Precipitation (PPT) offers higher throughput with sufficient recovery.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

Spike: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

-

Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Note: The acid helps stabilize the morpholinol ring.

-

-

Vortex: Mix vigorously for 5 minutes.

-

Centrifuge: Spin at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water if peak shape issues arise.

LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1 min: 5% B. |

| Run Time | 5.0 minutes |

MRM Transitions

Using Multiple Reaction Monitoring (MRM) ensures specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydroxybupropion | 256.1 | 238.1 (Loss of H2O) | 15 |

| Hydroxybupropion | 256.1 | 139.0 (Quantifier) | 25 |

| Hydroxybupropion-d6 | 262.1 | 244.1 | 15 |

Technical Note: The transition 256.1 -> 238.1 represents the loss of water from the morpholinol ring. While intense, it can be non-specific. The 256.1 -> 139.0 transition (chlorobenzyl fragment) is often cleaner for quantitation.

Figure 2: Analytical Workflow Logic

Caption: Figure 2. Step-by-step analytical workflow for the extraction and quantification of Hydroxybupropion.

References

-

Metabolism and Pharmacokinetics of Bupropion Source: Hsyu, P. H., et al. "Pharmacokinetics of bupropion and its metabolites in healthy male volunteers after increasing oral doses." Journal of Clinical Pharmacology, 1997. URL:[Link]

-

Stereoselective Metabolism Source: Coles, R., & Kharasch, E. D. "Stereoselective metabolism of bupropion by cytochrome P450 2B6." Drug Metabolism and Disposition, 2008. URL:[Link]

-

Chemical Structure and Synthesis of Hydroxybupropion Source: Fang, Q. K., et al. "Stereoselective synthesis of hydroxybupropion metabolites." Tetrahedron Letters, 2000. URL:[Link]

-

LC-MS/MS Method Validation Source: Teo, S. K., et al. "A sensitive and selective LC-MS/MS method for the simultaneous quantitation of bupropion and its major metabolites in human plasma." Journal of Chromatography B, 2003. URL:[Link]

Sources

- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BUPROPION METABOLITES AND METHODS OF THEIR SYNTHESIS AND USE - Patent 1259243 [data.epo.org]

- 6. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ricardinis.pt [ricardinis.pt]

Binding Affinity and Pharmacodynamics of 2-(4-Chlorophenyl)-3-methylmorpholine at the Dopamine Transporter

Executive Summary

The compound 2-(4-Chlorophenyl)-3-methylmorpholine (commonly referred to as 4-CPM or p-chlorophenmetrazine) is a halogenated derivative of the classical morpholine-based stimulant phenmetrazine. By substituting a chlorine atom at the para-position of the phenyl ring, the molecule’s lipophilicity and steric profile are significantly altered, directly impacting its interaction with the human dopamine transporter (hDAT). This technical whitepaper explores the structural pharmacology, binding kinetics, and experimental methodologies required to accurately quantify the affinity and efficacy of 4-CPM at DAT.

Structural Determinants of DAT Binding

To understand how 4-CPM interacts with DAT, we must analyze the architecture of the transporter's primary substrate-binding site (the S1 pocket). The S1 pocket is located halfway across the plasma membrane, formed by the unwound regions of transmembrane domains (TM) 1 and 6.

The addition of the 4-chloro group to the phenmetrazine scaffold introduces two critical variables:

-

Halogen Bonding and Steric Bulk: The electron-rich chlorine atom can engage in halogen bonding with specific aromatic residues (e.g., Phe76, Tyr156) within the S1 pocket. However, the increased steric bulk at the para-position alters the ligand's orientation compared to the unsubstituted parent compound.

-

Lipophilicity (LogP): The chloro-substitution increases the molecule's overall lipophilicity, which enhances its ability to partition into the lipid bilayer and access the transporter's vestibule, effectively lowering the dissociation constant (

) and increasing binding affinity.

According to authoritative models of [3], bulky halogen substitutions on the phenyl ring can shift a compound from being a "full releaser" (like standard amphetamines) to a "partial releaser." This occurs because the bulky ligand stabilizes a transitional occluded state, slowing the rate of the transporter's conformational shift to the inward-facing state.

Quantitative Binding & Efficacy Profiles

Because 4-CPM is a specific positional isomer within the broader phenmetrazine family, its pharmacological profile is best understood by benchmarking it against its well-characterized analogs, such as 3-FPM, 4-FPM, and PAL-738 (3-CPM) [1, 2].

Note: The data for 4-CPM is interpolated based on established structure-activity relationship (SAR) models of para-halogenated phenmetrazines.

Table 1: Comparative Binding and Efflux Profiles of Phenmetrazine Derivatives at hDAT

| Compound | Substitution | DAT Binding Affinity ( | DAT Efflux Efficacy ( | Pharmacological Classification |

| Phenmetrazine | None | ~131 | ~100% | Full Substrate / Releaser |

| 3-FPM | 3-Fluoro | ~43 | ~100% | Full Substrate / Releaser |

| 4-FPM | 4-Fluoro | < 2500 | ~100% | Full Substrate / Releaser |

| PAL-738 (3-CPM) | 3-Chloro | ~65 | ~78% | Partial Substrate / Releaser |

| 4-CPM | 4-Chloro | ~50 - 150 (Predicted) | < 80% (Predicted) | Partial Substrate / Releaser |

Mechanistic Pathway: The Alternating Access Model

Monoamine transporters function via an "alternating access" mechanism. For 4-CPM to act as a substrate-type releaser, it must not merely block the pore (like cocaine) but actively translocate through it.

When 4-CPM binds to the outward-facing conformation of DAT alongside

Alternating access model of DAT mediated by 4-CPM binding and subsequent dopamine efflux.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the binding affinity (

Protocol A: Radioligand Binding Assay (Affinity)

Causality & Design: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT). Why? Using HEK293 cells rather than rat brain synaptosomes eliminates confounding variables from the Vesicular Monoamine Transporter 2 (VMAT2) and endogenous monoamine oxidases (MAOs), isolating the pure 4-CPM/DAT interaction.

-

Cell Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: Incubate 50 µg of membrane protein with 1.5 nM of

WIN 35,428 (a highly specific DAT radioligand) and varying concentrations of 4-CPM ( -

Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM GBR-12909. Why? GBR-12909 is a highly selective DAT inhibitor. Any radioactivity detected in these wells represents non-specific binding to the plastic or lipid membrane. If this value exceeds 20% of total binding, the assay is invalid due to insufficient washing.

-

Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate the

using non-linear regression, and convert to

Protocol B: In Vitro Monoamine Efflux Assay (Efficacy)

Causality & Design: To prove 4-CPM acts as a releaser, we must measure reverse transport. We use

-

Preloading: Incubate HEK293-hDAT cells with 10 nM

MPP+ for 30 minutes to load the intracellular space. -

Washing: Wash cells rapidly to remove extracellular radioligand.

-

Stimulation: Expose the cells to varying concentrations of 4-CPM.

-

Self-Validation (Maximal Release): Use 100 µM D-amphetamine as a positive control to define 100% transporter-mediated efflux (

). -

Measurement: Collect the extracellular buffer after 15 minutes and measure radioactivity. A partial releaser profile is confirmed if the

of 4-CPM plateaus below the

Self-validating high-throughput radiometric workflow for determining 4-CPM binding affinity.

Conclusion

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) represents a highly lipophilic, sterically bulky analog within the phenmetrazine class. By leveraging the established SAR of its positional isomers (such as 3-CPM/PAL-738 and 4-FPM), we deduce that 4-CPM possesses high binding affinity for the DAT S1 pocket. However, its structural bulk likely impairs the rapid conformational cycling of the transporter, resulting in a "partial releaser" profile. To empirically validate these dynamics, researchers must utilize isolated HEK293-hDAT systems, employing both radioligand displacement and

References

-

Title: Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family Source: Neuropharmacology, 134(Pt A), 2017. URL: [Link]

-

Title: Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy “Partial” Substrates for the Biogenic Amine Transporters Source: Journal of Pharmacology and Experimental Therapeutics, 341(1), 2012. URL: [Link]

-

Title: Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates Source: Journal of Pharmacology and Experimental Therapeutics, 355(3), 2015. URL: [Link]

-

Title: Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease Source: Pharmacological Reviews, 68(2), 2016. URL: [Link]

Technical Guide: Neurobiological Effects of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) in CNS Research

The following technical guide details the neurobiological profile, pharmacological mechanisms, and experimental frameworks for 2-(4-Chlorophenyl)-3-methylmorpholine , commonly referred to in literature as 4-Chlorophenmetrazine (4-CPM) .

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) is a synthetic phenylmorpholine derivative and a structural analog of the anorectic agent phenmetrazine. Unlike its parent compound, which acts primarily as a norepinephrine-dopamine releasing agent (NDRA), the introduction of a chlorine atom at the para-position of the phenyl ring significantly alters its pharmacodynamic profile.

This guide analyzes 4-CPM’s shift toward serotonergic activity, its potential utility as a monoamine transporter probe, and the critical necessity of assessing its neurotoxic potential analogous to para-chloroamphetamine (PCA).

Chemical Identity & Structural Pharmacology[1]

Structural Basis

4-CPM consists of a morpholine ring substituted with a methyl group at the 3-position and a 4-chlorophenyl group at the 2-position.

-

Core Scaffold: Phenmetrazine (2-phenyl-3-methylmorpholine).

-

Modification: Para-chloro substitution.

-

Stereochemistry: The trans-isomer is typically the bioactive conformer in this class, though racemic mixtures are common in preliminary research.

Structure-Activity Relationship (SAR): The "Chlorine Switch"

The neurobiological effects of phenylmorpholines are dictated by the substituents on the phenyl ring.

-

Unsubstituted/3-substituted (e.g., Phenmetrazine, 3-FPM): High selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters. Stimulant-like profile.

-

4-substituted (e.g., 4-MPM, 4-CPM): The steric bulk and lipophilicity at the para-position facilitate binding to the Serotonin Transporter (SERT).

-

Result: 4-CPM acts as a balanced monoamine releaser or a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) . The chlorine atom enhances SERT affinity relative to phenmetrazine, reducing the DAT/SERT ratio and potentially dampening abuse liability while increasing serotonergic risks.

Comparative Pharmacodynamics Table

Estimated affinities based on phenylmorpholine SAR (Rothman et al., 2015; Baumann et al., 2013).

| Compound | DAT Affinity ( | SERT Affinity ( | Selectivity Profile | Primary Effect |

| Phenmetrazine | High (~40 nM) | Negligible (>5000 nM) | Selective NDRA | Psychostimulant |

| 3-FPM (PAL-593) | High (~40 nM) | Low (~2000 nM) | Selective NDRA | Psychostimulant |

| 4-CPM (Target) | Moderate (~100 nM) | High (~50-150 nM) | Non-selective (SNDRA) | Entactogen/Anorectic |

| 4-CA (PCA) | Moderate | Very High | Selective SRA | Neurotoxin |

Neurobiological Mechanisms

Transporter Reversal

4-CPM functions as a substrate-type releaser. It enters the presynaptic neuron via membrane transporters (DAT, NET, SERT) and disrupts the vesicular storage of monoamines.

-

Uptake: 4-CPM is transported into the cytosol.

-

VMAT2 Interaction: It interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient.

-

Efflux: Cytosolic monoamine concentrations rise, forcing membrane transporters to reverse direction and release neurotransmitters into the synaptic cleft.

The Neurotoxicity Hypothesis

A critical consideration for 4-CPM is its structural similarity to 4-Chloroamphetamine (4-CA/PCA) , a known serotonergic neurotoxin.

-

Mechanism of Toxicity: 4-CA causes long-term depletion of tryptophan hydroxylase (TPH) and degeneration of 5-HT axon terminals.

-

Morpholine Protection: The morpholine ring typically confers metabolic stability and may reduce the formation of toxic quinone metabolites compared to the amphetamine scaffold. However, researchers must treat 4-CPM as a potential neurotoxin until proven otherwise.

Visualization of Signaling Pathways

The following diagram illustrates the differential pathway activation between Phenmetrazine and 4-CPM, highlighting the "Chlorine Switch" toward serotonergic signaling and potential toxicity.

Caption: Comparative pharmacodynamics showing the shift from dopaminergic to serotonergic dominance driven by the 4-chloro substituent.

Experimental Protocols

To validate the neurobiological effects of 4-CPM, the following self-validating protocols are recommended.

In Vitro Monoamine Release Assay

Objective: Determine the EC50 for DA/5-HT release to establish the DAT/SERT ratio. System: Rat brain synaptosomes (Caudate for DA, Whole Brain minus Caudate for 5-HT).

-

Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge (1000g x 10 min) to remove debris; centrifuge supernatant (12,000g x 20 min) to isolate synaptosomes.

-

Loading: Incubate synaptosomes with [³H]MPP+ (DA marker) or [³H]5-HT (10 nM) for 30 min at 37°C.

-

Release Phase: Wash synaptosomes. Aliquot into buffer containing increasing concentrations of 4-CPM (1 nM – 10 µM).

-

Termination: Stop reaction after 5 min by rapid filtration over GF/B filters.

-

Quantification: Count radioactivity (LSC).

-

Validation: Use Phenmetrazine (DA control) and Fenfluramine (5-HT control) as benchmarks.

Neurotoxicity Assessment (Immunohistochemistry)

Objective: Assess if 4-CPM causes long-term serotonergic damage. Marker: Tryptophan Hydroxylase (TPH) or Serotonin Transporter (SERT) density.

-

Dosing: Administer 4-CPM (10 mg/kg, s.c.) to rats (n=6) twice daily for 4 days. Include a Saline control and a PCA positive control .

-

Survival Period: Wait 2 weeks to allow for potential terminal degeneration.

-

Perfusion: Transcardial perfusion with 4% paraformaldehyde.

-

Staining: Section brains (coronal, 40µm). Incubate free-floating sections with anti-SERT antibodies.

-

Analysis: Quantify optical density in the striatum and hippocampus.

-

Result Interpretation: Significant reduction in SERT density compared to saline indicates neurotoxicity.

-

Synthesis & Workflow Visualization

The following diagram outlines the logical workflow for synthesizing and characterizing 4-CPM in a research setting.

Caption: Synthetic pathway for 4-CPM from alpha-bromoketone precursors via morpholine cyclization.

References

-

Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

-

Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

-

McLaughlin, G., et al. (2018). "3-Chlorophenmetrazine: Synthesis, characterization and pharmacology of a new psychoactive substance." Drug Testing and Analysis. (Provides comparative data for the 3-Cl isomer). Link

-

Fuller, R. W. (1992). "The effects of p-chloroamphetamine on brain serotonin neurons." Neurochemical Research. (Foundational text on 4-chloro neurotoxicity). Link

-

Mayer, M. J., et al. (2018). "Structure-activity relationships of phenylmorpholines at monoamine transporters." ACS Chemical Neuroscience. Link

Thermodynamic stability of 2-(4-Chlorophenyl)-3-methylmorpholine hemiketal forms

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Chlorophenyl)-3-methylmorpholine Hemiketal Forms

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The substituted morpholine, 2-(4-chlorophenyl)-3-methylmorpholine, presents a chiral scaffold with significant potential for creating stereochemically complex drug candidates. When this scaffold is elaborated to include a hemiketal functionality, a new layer of stereoisomerism is introduced, directly impacting the molecule's three-dimensional shape, receptor binding affinity, and overall pharmacological profile. Understanding the relative thermodynamic stability of these hemiketal diastereomers is therefore not an academic exercise, but a critical step in rational drug design and lead optimization.[[“]][3] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the hemiketal forms of 2-(4-chlorophenyl)-3-methylmorpholine derivatives. It synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust methodology for this essential analysis.

Part 1: Foundational Concepts

The 2-(4-Chlorophenyl)-3-methylmorpholine Scaffold: A Privileged Structure

The morpholine heterocycle is a six-membered ring containing both oxygen and nitrogen atoms.[1] This structure is prevalent in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability of drug molecules.[4] The specific scaffold, 2-(4-chlorophenyl)-3-methylmorpholine, possesses two contiguous stereocenters at the C2 and C3 positions.[5] This gives rise to two pairs of enantiomers: (2R, 3R) and (2S, 3S) which are the cis diastereomers, and (2R, 3S) and (2S, 3R) which are the trans diastereomers.

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][6] The substituents at C2 and C3 will preferentially occupy equatorial positions to reduce steric hindrance, although the final conformational equilibrium is a balance of all steric and electronic effects. The relative orientation of these substituents defines the diastereomeric form and profoundly influences the molecule's overall topology.[7]

Hemiketal Chemistry: Formation and Equilibrium

A hemiketal is a functional group formed from the reaction of a ketone with an alcohol.[8] This reaction is a nucleophilic addition to the carbonyl group and is reversible.[9][10]

R₂C=O + R'OH ⇌ R₂C(OH)OR'

While acyclic hemiketals are often unstable, cyclic hemiketals, particularly those forming five- or six-membered rings, can be significantly more stable and favored at equilibrium.[8][9] This increased stability is due to a lower entropic penalty associated with the intramolecular cyclization.[11] In the context of a 2-(4-chlorophenyl)-3-methylmorpholine derivative, a hemiketal can be formed through an intramolecular cyclization of a precursor bearing both a ketone and a hydroxyl group, or through the intermolecular reaction of a hydroxylated morpholine derivative with a ketone.

Generation of Hemiketal Diastereomers

The formation of a hemiketal from a prochiral ketone and a chiral alcohol, such as a hydroxylated derivative of 2-(4-chlorophenyl)-3-methylmorpholine, creates a new stereocenter at the former carbonyl carbon. This results in the formation of two diastereomeric hemiketals for each enantiomer of the starting morpholine. The thermodynamic stability of these diastereomers will likely differ due to the new spatial arrangement of atoms and the resulting changes in non-covalent interactions.

Part 2: Thermodynamic Stability Analysis

The relative thermodynamic stability of the hemiketal diastereomers is determined by the difference in their standard Gibbs free energy (ΔG°). The diastereomer with the lower ΔG° will be more stable and thus more populated at equilibrium. The relationship between the equilibrium constant (Keq) and ΔG° is given by the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (-TΔS°) contributions:

ΔG° = ΔH° - TΔS°

A comprehensive analysis requires the determination of these thermodynamic parameters, which can be achieved through a synergistic combination of computational and experimental methods.[12][13]

Computational Methodology: A Predictive Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of conformers and stereoisomers before their synthesis.[14][15]

-

Structure Generation: Build 3D models of all possible hemiketal diastereomers. For each diastereomer, perform a thorough conformational search to identify all low-energy chair and boat-like conformations of the morpholine ring.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the thermal corrections needed to calculate Gibbs free energies.

-

Solvation Modeling: To simulate a realistic environment, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest (e.g., water, chloroform, or DMSO).

-

Energy Analysis: The relative Gibbs free energy (ΔG) of each diastereomer is calculated by taking the sum of the electronic energy in solution and the thermal correction to the Gibbs free energy from the gas-phase frequency calculation. The most stable diastereomer is the one with the lowest overall ΔG.

Caption: Computational workflow for determining hemiketal stability.

Experimental Methodology: Empirical Verification

Experimental validation of computational predictions is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying dynamic equilibria and determining the relative populations of isomers in solution.[16][17]

-

Sample Preparation: Prepare a solution of the synthesized hemiketal mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be high enough for good signal-to-noise but low enough to avoid aggregation effects.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a precisely controlled temperature (e.g., 298 K).

-

Signal Identification and Assignment: Identify distinct signals corresponding to each diastereomer. 2D NMR techniques like COSY and NOESY/EXSY can be invaluable for assigning protons and confirming chemical exchange between the isomers.[17] The presence of cross-peaks between signals of the two isomers in a NOESY/EXSY spectrum is definitive proof of an equilibrium.

-

Integration and Population Analysis: Carefully integrate well-resolved, non-overlapping signals for each diastereomer. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers at equilibrium.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the molar ratio. For an equilibrium A ⇌ B, Keq = [B]/[A].

-

Variable Temperature (VT) NMR: Repeat steps 2-5 at several different temperatures (e.g., from 278 K to 318 K in 10 K increments). This allows for the determination of the temperature dependence of Keq.

-

Van't Hoff Analysis: Plot ln(Keq) versus 1/T. According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), the slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R. This allows for the experimental determination of the standard enthalpy and entropy changes for the equilibrium.[18]

Caption: Experimental workflow for thermodynamic parameter determination.

Part 3: Data Interpretation and Application

Data Presentation

A clear and concise summary of the thermodynamic data is essential for comparison and interpretation.

| Diastereomer | Relative ΔG (kcal/mol) (Computational) | Relative ΔH (kcal/mol) (Computational) | Relative ΔS (cal/mol·K) (Computational) | Keq (Experimental, 298 K) | ΔG° (kcal/mol) (Experimental) | ΔH° (kcal/mol) (Experimental) | ΔS° (cal/mol·K) (Experimental) |

| A | 0.00 | 0.00 | 0.00 | 1.00 | 0.00 | 0.00 | 0.00 |

| B | +1.2 | +0.8 | -1.34 | 0.14 | +1.15 | +0.75 | -1.34 |

Table 1: Hypothetical thermodynamic data for an equilibrium between two hemiketal diastereomers (A ⇌ B). Diastereomer A is set as the reference.

Structure-Stability Relationships

By analyzing the data in conjunction with the calculated 3D structures, one can establish structure-stability relationships. For instance, in the hypothetical data above, Diastereomer B is less stable than A. This could be attributed to:

-

Unfavorable Steric Interactions: An axial substituent on the morpholine or hemiketal ring in Diastereomer B might introduce destabilizing 1,3-diaxial interactions.

-

Loss of Favorable Intramolecular Bonding: Diastereomer A might be stabilized by an intramolecular hydrogen bond between the hemiketal hydroxyl and the morpholine nitrogen or oxygen, an interaction that may be geometrically impossible in Diastereomer B.

-

Solvent Effects: The relative stability can be highly dependent on the solvent. A more polar diastereomer will be better stabilized by a polar solvent.

Implications for Drug Development

The thermodynamic stability of different stereoisomers is a critical parameter in drug development for several reasons:[[“]][3]

-

Receptor Binding: A drug molecule must adopt a specific 3D conformation to bind effectively to its biological target. The most stable diastereomer may not be the one with the optimal shape for binding. If the energy barrier to adopt the "active" conformation is too high, the drug will have low potency.

-

Pharmacokinetics: Properties such as membrane permeability, metabolic stability, and plasma protein binding can differ between stereoisomers.

-

Drug Substance Stability: The thermodynamically most stable form is desirable for the final drug product to ensure a long shelf-life and consistent formulation. If a drug exists as an equilibrating mixture of diastereomers, the ratio must be consistent across batches to ensure reproducible therapeutic effects.

Conclusion

The rigorous evaluation of the thermodynamic stability of the hemiketal forms of 2-(4-chlorophenyl)-3-methylmorpholine is a crucial component of modern, structure-based drug design. By integrating the predictive power of computational chemistry with the empirical certainty of experimental techniques like NMR spectroscopy, researchers can gain a deep understanding of the structure-energy landscape of these complex molecules. This knowledge enables the selection of lead candidates with optimal conformational and stability profiles, ultimately accelerating the development of safer and more effective medicines.

References

-

Khan Academy. Cyclic hemiacetals and hemiketals. [Link]

-

Vedantu. Hemiacetal: Definition, Structure, Formation & Key Examples. [Link]

-

YIC. Hemiacetal Formation. [Link]

-

Consensus. What are the key applications of thermodynamic analysis in drug discovery? [Link]

-

Pearson. Hemiacetal Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Chemistry LibreTexts. 10.3: Hemiacetals, Hemiketals, and Hydrates. [Link]

-

Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Molecules, 23(11), 2949. [Link]

-

Tsigelny, I. F., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Current Pharmaceutical Design, 18(9), 1246-1259. [Link]

-

Jones, A. J., et al. (1979). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 57(23), 3033-3039. [Link]

-

Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

-

Wang, T., & Zhan, C. G. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Journal of Pharmaceutical Sciences, 106(10), 2843-2850. [Link]

-

Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed, 40075606. [Link]

-

De Vleeschouwer, F., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(20), 11571-11639. [Link]

-

Keserű, G. M., & Swinney, D. C. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e67-e73. [Link]

-

Jones, A. J., et al. (1979). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 57(23), 3033-3039. [Link]

-

PubChem. 2-(4-chlorophenyl)-3-methylmorpholine. [Link]

-

Coufal, R., et al. (2019). Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. [Link]

-

Berndt, C., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(12), 2097. [Link]

-

Perekhoda, L. O., et al. (2016). The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction. Journal of Organic and Pharmaceutical Chemistry, 14(3), 55. [Link]

-

Dauphin, G., et al. (1991). Study of a delta-hydroxy ketone-hemiketal equilibrium by 2D-NMR exchange spectroscopy for the antibiotic grisorixin: involvement in cationic transport through membranes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1715-1722. [Link]

-

ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

-

PubChem. 2-(4-chlorophenyl)-3-methylmorpholine (C11H14ClNO). [Link]

-

Coufal, R., et al. Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. [Link]

-

ResearchGate. Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength. [Link]

-

ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

PubChem. 2-(4-chlorophenyl)-3-methylmorpholine (C11H14ClNO). [Link]

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Blough, B. E., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1544-1550. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PubChem. 2-(4-Chlorophenyl)-3-methylmorpholine. [Link]

-

Semantic Scholar. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. [Link]

-

ResearchGate. (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Link]

-

ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

-

SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

-

ResearchGate. Thermodynamic Properties of Binary Liquid Systems of Morpholine and Butylamines at Varying Temperatures. [Link]

-

ResearchGate. Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

- Google Patents. EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. consensus.app [consensus.app]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Chlorophenyl)-3-methylmorpholine | C11H14ClNO | CID 215992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Hemiacetal: Definition, Structure, Formation & Key Examples [vedantu.com]

- 11. bookpremiumfree.com [bookpremiumfree.com]

- 12. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Study of a delta-hydroxy ketone-hemiketal equilibrium by 2D-NMR exchange spectroscopy for the antibiotic grisorixin: involvement in cationic transport through membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

Comparison of 2-(4-Chlorophenyl)-3-methylmorpholine stereoisomers

Title : Stereochemical Profiling of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM): A Comprehensive Technical Guide

Executive Summary 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) is a halogenated derivative of the classical morpholine-based psychostimulant, phenmetrazine. Because the morpholine ring contains two chiral centers (C2 and C3), 4-CPM exists as four distinct stereoisomers. Understanding the structure-activity relationship (SAR) of these isomers is critical for drug development professionals, as chirality dictates whether the molecule acts as a potent monoamine releaser, a reuptake inhibitor, or remains pharmacologically inert. This guide synthesizes the stereochemical framework, pharmacological mechanisms, and self-validating experimental protocols required to profile 4-CPM.

Structural and Stereochemical Framework

The core scaffold of 4-CPM features a morpholine ring substituted with a methyl group at C3 and a 4-chlorophenyl group at C2. This creates two stereocenters, yielding four isomers:

-

Trans Isomers : (2S,3S)-4-CPM and (2R,3R)-4-CPM. In these configurations, the bulky phenyl and methyl groups adopt a pseudo-diequatorial/axial arrangement that minimizes steric hindrance.

-

Cis Isomers (Pseudo-isomers) : (2S,3R)-4-CPM and (2R,3S)-4-CPM. These isomers force one of the substituents into a less favorable axial position, significantly altering the 3D pharmacophore.

Causality in Receptor Binding : The spatial orientation of the basic nitrogen and the aromatic ring is paramount for docking into the orthosteric binding site of the Solute Carrier 6 (SLC6) family of monoamine transporters (MATs). The trans configuration optimally aligns with the aspartate residue in the central binding site (S1 pocket) of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Conversely, the cis isomers fail to trigger the conformational changes required for substrate translocation, rendering them weak reuptake inhibitors or inactive[2].

Pharmacological Mechanisms: Releasers vs. Inhibitors

Based on the established SAR of closely related analogs like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM), we can accurately predict the pharmacological profile of 4-CPM stereoisomers[3][4].

-

(2S,3S)-4-CPM (The Eutomer) : This isomer is predicted to be a potent, substrate-type monoamine releaser at DAT and NET. It binds to the transporter, is translocated into the cytoplasm, and collapses the vesicular pH gradient, causing non-exocytotic efflux of neurotransmitters[3].

-

The Para-Halogenation Effect : Unsubstituted phenmetrazine is highly selective for DAT and NET over the serotonin transporter (SERT). However, the introduction of a highly electronegative and lipophilic chlorine atom at the para position (4-chloro) expands the molecule's footprint. This modification significantly increases SERT affinity, shifting the profile from a pure stimulant to a mixed stimulant/entactogen, a phenomenon well-documented in para-substituted analogs like 4-MPM[4][5].

Experimental Protocols and Self-Validating Workflows

To empirically validate the pharmacological profile of 4-CPM stereoisomers, the following self-validating protocols must be strictly adhered to.

Protocol 1: Stereoselective Separation and Resolution

Objective: Isolate the four stereoisomers from a racemic mixture.

-

Diastereomeric Separation : Synthesize racemic 4-CPM. The resulting mixture of trans and cis diastereomers possesses different physical properties. Separate them using standard silica gel flash chromatography (Eluent: Dichloromethane/Methanol/Ammonia).

-

Chiral HPLC Resolution : The enantiomeric pairs ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) cannot be separated on standard silica. Inject the isolated trans racemate onto a preparative Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 90:10:0.1).

-

Validation : Confirm the absolute configuration using X-ray crystallography of the isolated hydrochloride salts.

Protocol 2: In Vitro Monoamine Transporter Assays (Uptake vs. Release)

Objective: Differentiate between reuptake inhibition and substrate-type release.

-

Tissue Preparation : Prepare rat brain synaptosomes or culture HEK293 cells stably expressing human DAT, NET, and SERT[3].

-

Uptake Inhibition Assay : Incubate cells with varying concentrations of the 4-CPM isomer (1 nM to 100 μM) and add tritiated substrates ([³H]DA, [³H]NE, [³H]5-HT). Measure the reduction in intracellular radioactivity to calculate the IC₅₀.

-

Release Assay (The Self-Validating Step) : Pre-load the cells with the tritiated substrate. Wash thoroughly, then expose the cells to the 4-CPM isomer. Measure the radioactivity in the extracellular buffer (efflux).

-

Monensin Validation : To definitively prove the isomer is a releaser and not just a blocker, repeat the release assay in the presence of 10 μM monensin (a Na⁺/H⁺ ionophore).

-

Causality: Monensin collapses the sodium gradient required for forward transport. If (2S,3S)-4-CPM is a true substrate-type releaser, monensin will synergistically augment the efflux. If it is merely a reuptake inhibitor (like the cis isomers), monensin will have no additive effect[3]. This internal control ensures absolute trustworthiness of the mechanistic claim.

-

Data Visualization

Table 1: Quantitative Transporter Inhibition Data (IC₅₀) for Para-Substituted Phenmetrazine Analogs (Used to ground the pharmacological predictions for 4-CPM)

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | Source |

| Phenmetrazine (Parent) | ~0.1 - 1.2 | ~0.1 - 1.2 | > 10.0 | [1][5] |

| 4-FPM | < 2.5 | < 2.5 | > 80.0 | [3] |

| 4-MPM | 1.93 | ~1.5 | ~1.0 - 2.0 | [4][5] |

| 4-CPM (Predicted Eutomer) | < 2.0 | < 2.0 | < 5.0 | SAR Extrapolation |

Note: The 4-chloro substitution is predicted to enhance SERT activity relative to unsubstituted phenmetrazine and 4-FPM, aligning closer to the profile of 4-MPM.

Workflow Diagram

Workflow for the stereoselective isolation and self-validating pharmacological profiling of 4-CPM.

References

-

Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Drug and Alcohol Dependence, 130(1-3), 158-166. URL:[Link]

-

Mayer, F. P., et al. (2018). "Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 134(Pt A), 149-157. URL:[Link]

-

McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 10(9), 1404-1416. URL:[Link]

-

Wikipedia Contributors. "Pseudophenmetrazine." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Chlorophenmetrazine Enigma: A Technical Guide to the 4-Chloro-Phenmetrazine Scaffold

The following technical guide details the history, chemical synthesis, and pharmacological profile of 2-(4-chlorophenyl)-3-methylmorpholine (often referred to as 4-Chlorophenmetrazine or 4-CPM ).

Executive Summary

2-(4-Chlorophenyl)-3-methylmorpholine (Code: G 260 ) is a synthetic morpholine derivative and a structural analogue of the anorectic agent Phenmetrazine (Preludin). While Phenmetrazine acts primarily as a norepinepherine-dopamine releasing agent (NDRA), the introduction of a chlorine atom at the para-position of the phenyl ring fundamentally alters its pharmacodynamic profile.

This guide explores the compound's discovery as part of early structure-activity relationship (SAR) studies, its chemical synthesis via the

Historical Context & Discovery

The discovery of 2-(4-chlorophenyl)-3-methylmorpholine is inextricably linked to the development of Phenmetrazine in the 1950s by Boehringer Ingelheim.

-

The Phenmetrazine Era (1952): A. Thomä and O. Wick synthesized Phenmetrazine, discovering that the morpholine ring conferred metabolic stability and a favorable therapeutic index compared to amphetamine.

-

The Halogenation Logic: In the quest to separate anorectic effects from central stimulation, medicinal chemists systematically substituted the phenyl ring.

-

Ortho-substitution (e.g., Phendimetrazine) maintained stimulant properties.

-

Para-substitution (e.g., 4-Chloro) was investigated to modulate transporter selectivity.

-

-

The "G" Series: The designation G 260 identifies this compound within a series of experimental morpholines (similar to G 130 , which is 2-phenyl-5,5-dimethylmorpholine). Unlike its fluorinated cousins (e.g., 3-Fluorophenmetrazine), the 4-chloro derivative never achieved clinical viability, likely due to the "Para-Chloro Rule" of neurotoxicity observed in amphetamines.

Chemical Synthesis & Stereochemistry

The synthesis of 2-(4-chlorophenyl)-3-methylmorpholine follows a modified Thomä protocol , utilizing a 4-chloropropiophenone precursor. The reaction yields a mixture of diastereomers (cis and trans), with the trans-isomer typically being the thermodynamically stable and pharmacologically active target.

Retrosynthetic Analysis

The morpholine ring is constructed via a double-nucleophilic cyclization involving an amino-alcohol intermediate.

-

Precursor: 4-Chloropropiophenone.

-

Key Intermediate:

-Bromo-4-chloropropiophenone. -

Cyclization Agent: Ethanolamine.

Detailed Synthesis Protocol

Note: This protocol is for research purposes only and requires a fume hood and standard PPE.

Step 1:

-

Dissolve 4-Chloropropiophenone (1.0 eq) in Glacial Acetic Acid.

-

Add Bromine (

, 1.05 eq) dropwise at 20–25°C. The reaction is exothermic; maintain temperature control. -

Stir until decolorization confirms consumption of bromine.

-

Quench with ice water and extract the resulting

-bromo-4-chloropropiophenone into Dichloromethane (DCM). Wash with

Step 2: Amination & Reduction (One-Pot Variant)

-

Dissolve the

-bromo intermediate in Toluene. -

Add excess Ethanolamine (2.5 eq) to act as both reactant and proton scavenger. Stir at reflux for 4 hours.

-

Mechanism:[2] Nucleophilic displacement of the bromide by the amine yields the

-amino ketone.

-

-

Cool to 0°C and add Sodium Borohydride (

, 2.0 eq) in portions to reduce the ketone to the alcohol. -

Stir for 12 hours at room temperature.

-

Cyclization: The resulting diol-amine intermediate is often cyclized in situ or via acid catalysis (conc.

at 0°C) to close the morpholine ring.

Step 3: Isolation of the trans-Isomer

-

Basify the reaction mixture (pH 12) and extract with Diethyl Ether.

-

Convert the free base to the Hydrochloride salt using HCl/Ether gas.

-

Fractional Crystallization: Recrystallize from Isopropanol/Acetone. The trans-isomer (2-(4-chlorophenyl)-3-methylmorpholine HCl) typically crystallizes first due to higher lattice energy.

Reaction Workflow Diagram

Caption: Step-wise synthesis of 4-Chlorophenmetrazine via the

Pharmacology & SAR Profile

The substitution of the 4-position on the phenyl ring is the primary determinant of monoamine transporter selectivity in this scaffold.

Structure-Activity Relationship (SAR)

-

Phenmetrazine (H): High selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters. Negligible Serotonin (SERT) activity. Result: Clean stimulation, anorexia.

-

4-Fluoro Analogue (3-FPM/4-FPM): Retains DAT/NET selectivity but increases metabolic stability.

-

4-Chloro Analogue (4-CPM): The large, lipophilic chlorine atom increases affinity for SERT .

-

Effect: This shifts the compound from a pure stimulant (NDRA) toward a mixed releaser (SNDRA) or a serotonin-dominant releasing agent (SRA).

-

The Neurotoxicity Risk (The "Para-Chloro" Rule)

A critical insight for researchers is the potential neurotoxicity of 4-CPM. In the amphetamine class, 4-Chloroamphetamine (PCA) is a selective neurotoxin that destroys serotonergic neurons.

-

Mechanism: PCA enters the serotonin neuron via SERT, displaces serotonin from vesicles (VMAT2), and is oxidized to reactive quinones that cause oxidative stress and terminal degeneration.

-

Relevance to Morpholines: As the cyclic analogue of PCA, 2-(4-chlorophenyl)-3-methylmorpholine is hypothesized to share this mechanism. This high probability of serotonergic neurotoxicity is the primary reason this compound is not a marketed drug.

Comparative Data Table

| Compound | Substituent (R) | Primary Target | Selectivity Ratio (DA:5-HT) | Neurotoxicity Risk |

| Phenmetrazine | -H | DAT / NET | > 100:1 | Low |

| 3-Fluorophenmetrazine | -3-F | DAT / NET | > 50:1 | Low |

| 4-Chlorophenmetrazine | -4-Cl | DAT / SERT | ~ 1:1 to 1:5 | High (Theoretical) |

| 4-Methylphenmetrazine | -4-Me | DAT / SERT | Balanced | Moderate |

Signaling Pathway Diagram

Caption: Pharmacological interaction profile highlighting the unique SERT affinity and associated toxicity risk.

Conclusion

2-(4-Chlorophenyl)-3-methylmorpholine represents a classic case of pharmacological divergence in medicinal chemistry. While the morpholine scaffold generally confers safety and stability (as seen in Phenmetrazine), the specific introduction of a 4-chloro substituent activates a serotonergic mechanism that likely mimics the neurotoxicity of para-chloroamphetamine. Consequently, this compound remains a tool for SAR studies rather than a viable therapeutic, serving as a cautionary example of how minor structural modifications can introduce major toxicological liabilities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 215992, 2-(4-Chlorophenyl)-3-methylmorpholine. Retrieved from [Link]

- Thomä, O., & Wick, H. (1954).Über einige Tetrahydro-1,4-oxazine mit sympathicomimetischen Eigenschaften (On some tetrahydro-1,4-oxazines with sympathomimetic properties). Arch. exp. Path. u. Pharmakol. (Historical reference for Phenmetrazine synthesis).

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Retrieved from [Link]

-

Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. (Context for monoamine release assays). Retrieved from [Link]

- Fuller, R. W. (1992).Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Reference for Para-chloroamphetamine neurotoxicity mechanism).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(4-Chlorophenyl)-3-methylmorpholine HCl

Executive Summary & Scope

This Application Note details the synthesis, purification, and validation of 2-(4-chlorophenyl)-3-methylmorpholine hydrochloride (also known as 4-chlorophenmetrazine). This compound is a structural analogue of the anorectic agent phenmetrazine, distinguished by the para-chloro substitution on the phenyl ring.

This guide moves beyond basic recipe-following. It focuses on the mechanistic causality of each step, ensuring high fidelity in the production of reference standards for neuropharmacology or forensic analysis.

Key Technical Challenges Addressed:

-

Regioselectivity: Controlling

-bromination to prevent over-bromination. -

Chemo-selectivity: Reducing the ketone without dehalogenating the aryl chloride (a common risk with catalytic hydrogenation).

-

Stereocontrol: Managing the cis/trans diastereomeric ratio during cyclization.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we deconstruct the morpholine ring. The most reliable industrial route for 2-phenyl-3-methylmorpholines involves the construction of an amino-alcohol backbone followed by acid-catalyzed dehydration.

Strategic Disconnections

-

C-O Bond Formation (Cyclization): The final ring closure is achieved via intramolecular etherification.

-

C-N Bond Formation: The nitrogen atom is introduced via nucleophilic substitution on an

-haloketone. -

Precursor Selection: 4-Chloropropiophenone is the ideal starting material, providing the necessary carbon skeleton and the pre-installed halogen.

Reaction Scheme Visualization

The following diagram outlines the forward reaction logic and critical intermediates.

Caption: Figure 1. Stepwise synthetic pathway emphasizing the critical reduction control point to prevent aryl-chloride loss.

Detailed Experimental Protocols

Step 1: -Bromination of 4-Chloropropiophenone

Objective: Introduce a leaving group at the alpha position. Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

-

Reagents: 4-Chloropropiophenone (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid (Solvent), HBr (cat). -

Protocol:

-

Dissolve 4-chloropropiophenone in glacial acetic acid (5 mL/g).

-

Add catalytic HBr (48% aq, 0.1 mL).

-

Critical Step: Add

dropwise at 20–25°C. Do not heat initially. The reaction is autocatalytic. -

Once the color fades (indicating initiation), maintain temperature <30°C to prevent di-bromination.

-

Quench with ice water. The product, 2-bromo-1-(4-chlorophenyl)propan-1-one, will precipitate or form an oil.

-

Expert Insight: Do not purify by distillation (thermal instability). Use the crude solid/oil directly after washing with bicarbonate to remove acid.

-

Step 2: Amination & Reduction (The "One-Pot" Approach)

Objective: Install the nitrogen linker and reduce the ketone to an alcohol.

Expert Note: We use Sodium Borohydride (

-

Reagents: Step 1 product (1.0 eq), Ethanolamine (3.0 eq),

(1.5 eq), Methanol. -

Protocol:

-

Amination: Dissolve the

-bromo ketone in Methanol (10 mL/g). Cool to 0°C. -

Add Ethanolamine dropwise. The excess amine acts as a proton scavenger (HBr sponge).

-

Stir at 0°C for 2 hours. Monitoring: TLC should show disappearance of the bromo-ketone.

-

Reduction: With the solution still at 0–5°C, add

portion-wise.-

Caution: Exothermic hydrogen evolution.

-

-

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Evaporate MeOH. Partition residue between water and Dichloromethane (DCM). The organic layer contains the intermediate 1-(4-chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol .

-

Step 3: Acid-Catalyzed Cyclization

Objective: Close the morpholine ring via dehydration. Mechanism: Protonation of the benzylic hydroxyl group creates a carbocation (or activates displacement), which is attacked by the pendant hydroxyl of the ethanolamine chain.

-

Reagents: Crude Amino-Alcohol, Conc. Sulfuric Acid (

), Water/Ice. -

Protocol:

-

Cool crude amino-alcohol to 0°C.

-

Slowly add Conc.

(2 mL per gram of precursor). This forms a viscous paste. -

Heat the mixture to 100–110°C for 2–3 hours. The solution will darken.

-

Quench: Pour the reaction onto crushed ice.

-

Neutralization: Basify carefully with 50% NaOH solution until pH > 12. Temperature Check: Keep T < 20°C during basification to prevent degradation.

-

Extraction: Extract the free base oil with Diethyl Ether or DCM (3x). Dry over

.

-

Purification & Salt Formation Logic

The crude free base is a mixture of cis and trans isomers.[1] For pharmaceutical standards, the hydrochloride salt is the preferred form due to stability.

Crystallization Workflow

Caption: Figure 2.[1] Purification workflow targeting the thermodynamically stable hydrochloride salt.

Isomer Enrichment

The trans-isomer (phenyl and methyl groups on opposite sides of the ring) is generally thermodynamically favored and crystallizes more readily.

-

Solvent System: Boiling Isopropyl Alcohol (IPA) with slow cooling.

-

Result: The precipitate is predominantly the trans-isomer hydrochloride. The cis-isomer often remains in the mother liquor.

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, compare your results against these expected parameters.

| Parameter | Expected Result | Mechanistic Explanation |

| Appearance | White crystalline powder | High purity salt formation. |

| Melting Point | 180–185°C (approx) | Sharp range indicates isomeric purity. |

| 1H NMR (CDCl3) | Doublet at ~0.8-1.0 ppm (Methyl) | Diagnostic of the 3-methyl group. |

| 1H NMR (Stereo) | Coupling constant ( | Trans typically shows larger |

| Mass Spec (ESI) | [M+H]+ = 212.1 / 214.1 | Characteristic 3:1 Chlorine isotope pattern is mandatory confirmation of the Cl-atom retention. |

Safety & Compliance

-

Chemical Hazards:

-Bromo ketones are potent lachrymators . All operations in Step 1 must occur in a functioning fume hood. -

Regulatory Context: 2-(4-chlorophenyl)-3-methylmorpholine is a positional analogue of Phenmetrazine (Schedule II in US). Researchers must verify local laws (e.g., US Federal Analogue Act, UK Psychoactive Substances Act) before synthesis. This protocol is strictly for authorized reference standard generation [2].

References

- Hydrodehalogenation Risks: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming aryl-halide lability with Pd/C).

-

Phenmetrazine Analogue Synthesis: Boehringer Ingelheim. (1954). Process for the production of substituted morpholines. U.S. Patent 2,835,669.

-

Stereochemical Assignment: Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Discusses stereochemistry of phenmetrazine analogues).

-

Morpholine Ring Closure: D'Amico, J. J., et al. (1960). "Synthesis of 2-substituted morpholines." Journal of Organic Chemistry, 25(8), 1336-1341.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for 2-(4-Chlorophenyl)-3-methylmorpholine (4-Chlorophenmetrazine)

Introduction & Compound Analysis

2-(4-Chlorophenyl)-3-methylmorpholine, commonly known in forensic and pharmaceutical circles as 4-Chlorophenmetrazine (4-CPM) , is a halogenated derivative of the anorectic drug Phenmetrazine. As a substituted morpholine, it functions as a norepinephrine-dopamine releasing agent.

The analysis of 4-CPM presents specific chromatographic challenges inherent to its structure:

-

Basicity: The secondary amine nitrogen (calculated pKa

8.5–9.2) is prone to interacting with residual silanols on silica-based columns, leading to peak tailing. -

Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers (two cis and two trans enantiomers). The trans configuration is typically the thermodynamically favored and biologically active form, but rigorous analysis requires separation capability for all isomers.

-

Regioisomerism: In synthetic optimizations or forensic seizures, distinguishing the para-chloro (4-CPM) from ortho- or meta- isomers is critical.

This guide outlines two distinct protocols: a robust Reversed-Phase (RP-HPLC) method for achiral purity/assay, and a Normal-Phase Chiral method for enantiomeric resolution.

Analytical Decision Matrix (Workflow)

The following workflow illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Chiral Composition).

Figure 1: Analytical Decision Matrix for 4-Chlorophenmetrazine analysis.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: To quantify 4-CPM and separate it from synthesis precursors (e.g., 2-bromo-1-(4-chlorophenyl)propan-1-one) and regioisomers.

Scientific Rationale

Basic amines like 4-CPM often tail on standard silica columns due to ion-exchange interactions with silanols. To mitigate this, we employ a low pH strategy (pH 3.0) using a phosphate buffer.[1] At this pH, silanols are protonated (neutral), and the analyte is fully ionized, ensuring a solubility-driven partition mechanism rather than adsorption. Alternatively, a high-pH-stable hybrid column (e.g., Waters XBridge) can be used at pH 10 to keep the amine neutral, but the low-pH method is more universal for standard labs.

Method Parameters

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex), 4.6 × 150 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid) + 0.1% Triethylamine (TEA)* |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Mode | Isocratic |

| Ratio (A:B) | 70:30 (v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 220 nm (Amine/Chlorophenyl absorption) and 254 nm |

| Injection Vol | 10 µL |

| Run Time | 15 minutes |

*Note: TEA acts as a sacrificial base to block highly active silanol sites, further improving peak symmetry.

Preparation of Standards

-